molecular formula C6H8ClN7O2 B15211896 Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- CAS No. 70311-45-4

Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)-

Katalognummer: B15211896
CAS-Nummer: 70311-45-4
Molekulargewicht: 245.63 g/mol
InChI-Schlüssel: LCEZJGYKKVYFPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- is a compound that features a guanidine group linked to a pyrazine ring substituted with amino and chloro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- typically involves the reaction of 3,5-diamino-6-chloropyrazine with a guanylating agent. One common method is the use of S-methylisothiourea as a guanylating agent, which reacts with the pyrazine derivative under mild conditions to form the desired guanidine compound .

Industrial Production Methods

Industrial production of guanidine compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and one-pot synthesis approaches are common in industrial settings to streamline the production process and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

Guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of guanidine compounds include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Wirkmechanismus

The mechanism of action of guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also modulate signaling pathways and cellular processes through its interactions with specific proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- include other guanidine derivatives and pyrazine-based compounds. Examples include:

Uniqueness

The uniqueness of guanidine, (((3,5-diamino-6-chloropyrazinyl)carbonyl)oxy)- lies in its specific combination of a guanidine group with a substituted pyrazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

70311-45-4

Molekularformel

C6H8ClN7O2

Molekulargewicht

245.63 g/mol

IUPAC-Name

(diaminomethylideneamino) 3,5-diamino-6-chloropyrazine-2-carboxylate

InChI

InChI=1S/C6H8ClN7O2/c7-2-4(9)13-3(8)1(12-2)5(15)16-14-6(10)11/h(H4,8,9,13)(H4,10,11,14)

InChI-Schlüssel

LCEZJGYKKVYFPT-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)ON=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.